N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12665706 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Crystal Structure Analysis
The research into compounds related to N-(3,4-dimethoxyphenyl)-5-propyl-3-isoxazolecarboxamide often focuses on their synthesis and structural analysis. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, derived from similar compound structures, has been explored. The crystal structure of such compounds is analyzed to understand their crystalline form, which is crucial for evaluating their potential applications in various fields, including pharmaceuticals and materials science (Prabhuswamy et al., 2016).
Antitumor and Anti-inflammatory Properties
Another area of interest is the investigation of the antitumor and anti-inflammatory properties of compounds structurally similar to this compound. Research on various derivatives has shown significant anti-inflammatory activity and potential antitumor properties, indicating their importance in developing new therapeutic agents (El‐Hawash & El-Mallah, 1998).
Electrochromic and Conductive Polymers
Aromatic polyamides incorporating dimethoxyphenyl units have been synthesized and analyzed for their electrochromic and conductive properties. These materials are of interest for applications in electronic devices due to their excellent solubility, thermal stability, and reversible electrochromic behavior, which can be enhanced by incorporating specific functional groups (Wang & Hsiao, 2014).
Applications in Organic Synthesis and Catalysis
Additionally, compounds with the dimethoxyphenyl group have been utilized as ligands in catalytic processes, such as the copper-catalyzed amination of aryl halides. This application is crucial for synthesizing primary arylamines, which are valuable intermediates in pharmaceutical and material science research (Jiang et al., 2020).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-propyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-5-11-9-12(17-21-11)15(18)16-10-6-7-13(19-2)14(8-10)20-3/h6-9H,4-5H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXAWGKXMYVAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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